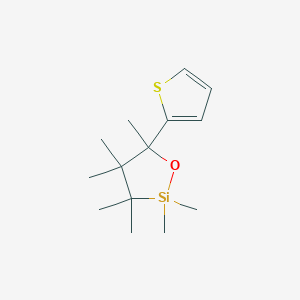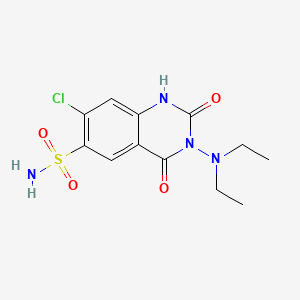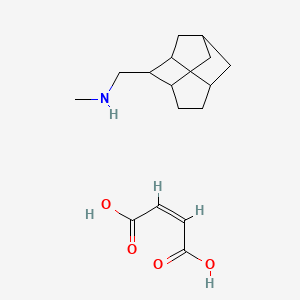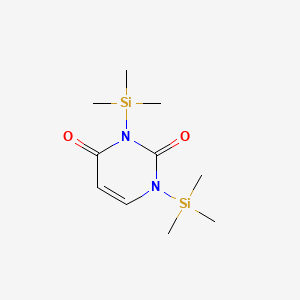
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is a derivative of pyrimidinedione, a heterocyclic organic compound. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrimidinedione ring. The trimethylsilyl groups enhance the compound’s stability and solubility, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- typically involves the reaction of pyrimidinedione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the trimethylsilyl groups generally provide some resistance to oxidation.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pyrimidinedione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidinedione derivatives.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major product is the parent pyrimidinedione.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl groups can be selectively removed, allowing the compound to participate in a wide range of chemical reactions. The pyrimidinedione core can interact with enzymes and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the trimethylsilyl groups.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: A derivative with methyl groups instead of trimethylsilyl groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a similar heterocyclic structure but with different substituents.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which enhance its stability and solubility. These properties make it particularly useful in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
3442-82-8 |
|---|---|
Fórmula molecular |
C10H20N2O2Si2 |
Peso molecular |
256.45 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H20N2O2Si2/c1-15(2,3)11-8-7-9(13)12(10(11)14)16(4,5)6/h7-8H,1-6H3 |
Clave InChI |
WPNJNSFRHGSSCI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=CC(=O)N(C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

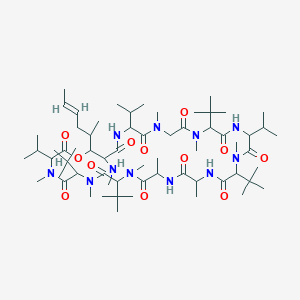
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
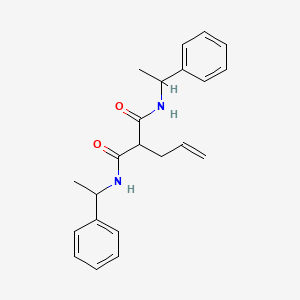

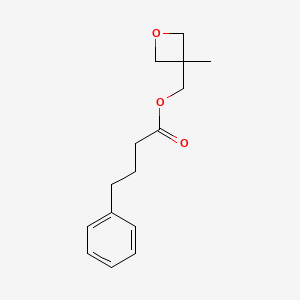
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
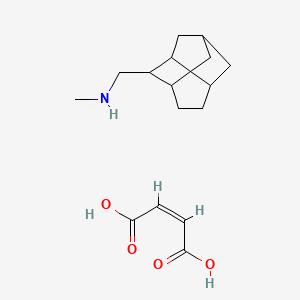
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
